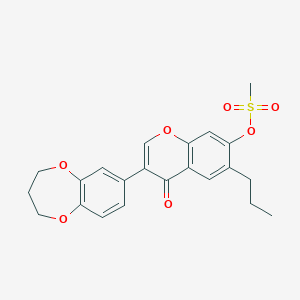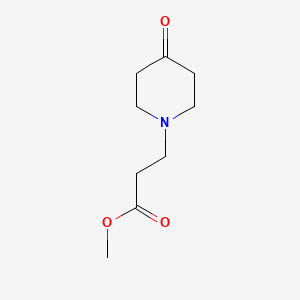
Methyl 3-(4-oxopiperidin-1-yl)propanoate
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "Methyl 3-(4-oxopiperidin-1-yl)propanoate" often involves multistep chemical reactions, including condensation, chlorination, and esterification processes. For example, the preparation and structural characterization of related compounds have been detailed, showcasing the diversity of methods available for synthesizing ester derivatives (Yan Shuang-hu, 2014).
Molecular Structure Analysis
The molecular structure of compounds in this category has been elucidated through techniques like X-ray diffraction, demonstrating their crystalline nature and the arrangement of atoms within the molecule. Studies on uracil derivatives, for instance, provide insight into the structural intricacies of related compounds, including their crystal packing and hydrogen bonding patterns (Ting Yao et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving "Methyl 3-(4-oxopiperidin-1-yl)propanoate" derivatives are diverse, ranging from interactions with DNA to potential inhibitory effects on biosynthesis pathways. The interaction of uracil derivatives with DNA, for instance, is indicative of the complex chemical behavior these compounds can exhibit (Ting Yao et al., 2013).
Physical Properties Analysis
The physical properties, including thermal stability and UV-visible absorption spectra, are crucial for understanding the behavior of these compounds under various conditions. The thermal stability and UV studies of uracil derivatives, for example, highlight the stability and interaction characteristics of these molecules (Ting Yao et al., 2013).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and interaction with other molecules define the utility and application potential of these compounds. Investigations into the chemo-enzymatic synthesis of chiral epoxides from related molecules illustrate the chemical versatility and potential for synthesis of valuable derivatives (A. Peru et al., 2016).
Scientific Research Applications
Synthesis and Structural Studies
Multicomponent Synthesis of Substituted Derivatives : A study by Komogortsev et al. (2022) describes an efficient one-stage method for preparing substituted derivatives of Methyl 3-(4-oxopiperidin-1-yl)propanoate. This method involves a multicomponent reaction, offering advantages like readily accessible materials and mild conditions.
Structural Characterization : Research by Rajesh et al. (2010) focuses on the structure of a compound closely related to Methyl 3-(4-oxopiperidin-1-yl)propanoate, providing insights into its molecular conformation and crystal packing.
Pharmaceutical Applications
Asymmetric Synthesis for Biologically Active Compounds : The study by Wang et al. (2018) explored the asymmetric benzylation of a related compound, potentially useful for preparing compounds with a chiral 3-benzylpiperidine backbone, which are important in medicinal chemistry.
Organometallic Analogue Synthesis for Medicinal Chemistry : Patra et al. (2012) investigated the synthesis of planar chiral organometallic compounds containing carboxylic acid derivatives, aiming to create isosteric substitutes for organic drug candidates (Patra, Merz, & Metzler‐Nolte, 2012).
Biochemical Studies
DNA Interaction Studies : A study by Yao et al. (2013) on uracil derivatives of Methyl 3-(4-oxopiperidin-1-yl)propanoate revealed interactions with DNA, which is significant for understanding biochemical interactions at a molecular level.
Analytical Methods for Quality Control : Research conducted by Zubkov et al. (2016) presented analytical methods for quality control of active pharmaceutical ingredients related to Methyl 3-(4-oxopiperidin-1-yl)propanoate, emphasizing their potential in developing new antimicrobial drugs.
Industrial and Material Science Applications
- Corrosion Inhibition in Industrial Materials : The study by Hachama et al. (2016) focused on a benzoxazin derivative of Methyl 3-(4-oxopiperidin-1-yl)propanoate as a new corrosion inhibitor for carbon steel, which is vital for industrial applications.
Safety and Hazards
The safety information available indicates that Methyl 3-(4-oxopiperidin-1-yl)propanoate may cause skin irritation (H315), eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mechanism of Action
Action Environment:
Environmental factors play a crucial role in drug efficacy and stability. Factors like pH, temperature, and co-administered substances can influence how Methyl 3-(4-oxopiperidin-1-yl)propanoate behaves in vivo. Stability under various conditions impacts its therapeutic potential.
properties
IUPAC Name |
methyl 3-(4-oxopiperidin-1-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-13-9(12)4-7-10-5-2-8(11)3-6-10/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGFLQSJKOSGGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCC(=O)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-oxopiperidin-1-yl)propanoate | |
CAS RN |
190515-96-9 | |
| Record name | methyl 3-(4-oxopiperidin-1-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B2482500.png)
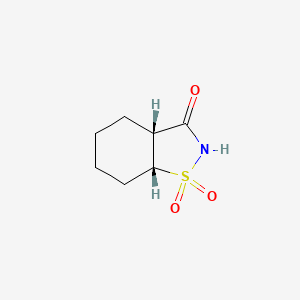
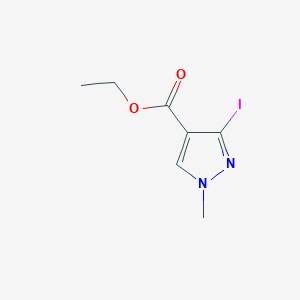
![Ethyl 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetate](/img/structure/B2482507.png)

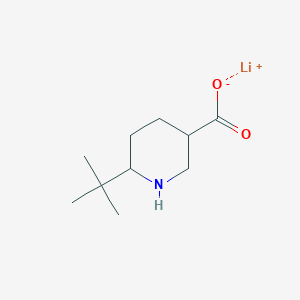
![(E)-2-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)-4-bromophenol](/img/structure/B2482511.png)
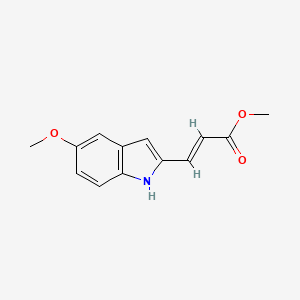
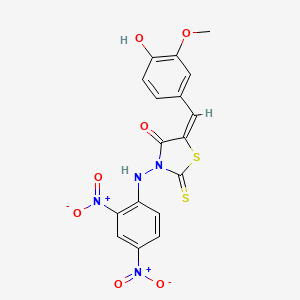
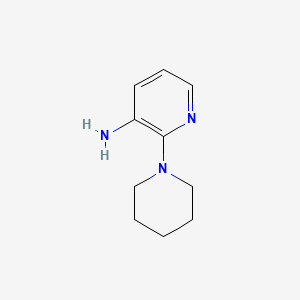
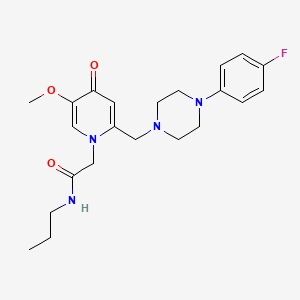
![N-(3-ethylphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2482519.png)
![6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2482520.png)
